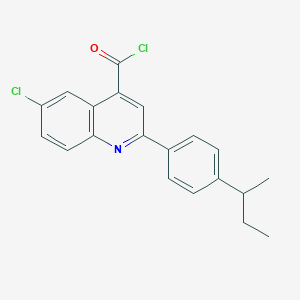

2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride

Description

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of quinoline chemistry, which began with the pioneering work of German chemist Friedlieb Ferdinand Runge in 1834. Runge first extracted quinoline from coal tar and initially called it "leukol," meaning "white oil" in Greek. This groundbreaking discovery laid the foundation for what would become one of the most important classes of heterocyclic compounds in medicinal and synthetic chemistry. Subsequently, in 1842, French chemist Charles Gerhardt obtained a similar compound through dry distillation of quinine, strychnine, or cinchonine with potassium hydroxide, which he termed "Chinoilin" or "Chinolein". The apparent differences between Runge's and Gerhardt's compounds were later resolved by German chemist August Hoffmann, who demonstrated that these were identical substances, with the observed differences being attributable to the presence of contaminants.

The synthetic methodologies that enable the preparation of complex quinoline derivatives like this compound evolved significantly throughout the late nineteenth and twentieth centuries. The development of electrophilic cyclization techniques proved particularly crucial for the synthesis of substituted quinolines. Research conducted by Zhang and colleagues demonstrated that substituted quinolines could be readily synthesized under mild reaction conditions through 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines using various electrophiles including iodine monochloride, molecular iodine, bromine, phenylselenium bromide, and para-nitrophenylsulfenyl chloride. These methodologies achieved moderate to good yields while accommodating various functional groups, representing a significant advancement in quinoline synthetic chemistry.

The specific structural motif present in this compound, featuring chlorination at the 6-position of the quinoline ring system, reflects decades of research into the electronic and steric effects of halogen substitution on quinoline reactivity. The incorporation of the sec-butylphenyl substituent at the 2-position represents a more recent development in quinoline chemistry, driven by the need for compounds with enhanced lipophilicity and specific electronic properties for advanced synthetic applications.

Significance within Quinoline Chemistry

The significance of this compound within the broader context of quinoline chemistry stems from its multifaceted structural features that enable diverse chemical transformations and synthetic applications. Quinoline derivatives have established themselves as fundamental scaffolds in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities including antiplasmodial, cytotoxic, antibacterial, antifungal, and antiviral properties. The specific substitution pattern present in this compound provides unique reactivity profiles that distinguish it from other quinoline derivatives.

The 6-chloro substitution pattern is particularly significant within quinoline chemistry, as chlorinated quinolines serve as versatile intermediates in pharmaceutical development and materials science. Research has demonstrated that 6-chloroquinoline exhibits significant antimicrobial properties, making it valuable in the development of new antibiotics and treatments for bacterial infections. Furthermore, this compound serves as a fluorescent probe for detecting specific ions or biomolecules, enhancing sensitivity in various analytical assays. The chlorine substituent also provides a handle for further synthetic elaboration through nucleophilic substitution reactions, cross-coupling processes, and other transformations.

The sec-butylphenyl substituent at the 2-position introduces important steric and electronic considerations that influence the compound's behavior in chemical reactions. This bulky, electron-donating group can stabilize certain intermediates while providing selectivity in reactions involving the quinoline core. The secondary butyl group offers a branched alkyl chain that can enhance solubility in organic solvents while potentially improving binding affinity in biological systems through hydrophobic interactions.

The carbonyl chloride functionality represents one of the most reactive acylating agents in organic chemistry, making this compound particularly valuable for the synthesis of amides, esters, and other carbonyl-containing derivatives. The high electrophilicity of the carbonyl chloride group enables facile reactions with nucleophiles under mild conditions, allowing for the efficient incorporation of the quinoline scaffold into larger molecular frameworks.

| Structural Feature | Chemical Significance | Synthetic Applications |

|---|---|---|

| 6-Chloroquinoline core | Antimicrobial activity, fluorescent properties | Pharmaceutical intermediates, analytical probes |

| Sec-butylphenyl substituent | Enhanced lipophilicity, steric effects | Drug development, materials science |

| Carbonyl chloride group | High electrophilicity, versatile reactivity | Acylation reactions, amide synthesis |

Scope and Objectives of Academic Research

Contemporary academic research involving this compound encompasses several interconnected areas of investigation, reflecting the compound's versatility and potential applications across multiple scientific disciplines. The primary research objectives center on understanding the compound's synthetic utility, developing new methodologies for its preparation and derivatization, and exploring its potential applications in medicinal chemistry and materials science.

One significant area of research focuses on the development of improved synthetic routes for preparing this compound and related quinoline derivatives. Recent advances in palladium-catalyzed aromatic carbon-hydrogen acylation and intramolecular cyclization reactions have opened new pathways for the efficient synthesis of complex quinoline structures. These methodologies employ N-(quinolin-8-yl) directing groups to facilitate dual acylation processes with acyl chlorides, representing a significant advancement in synthetic efficiency. Such approaches are particularly relevant for the preparation of carbonyl chloride derivatives, as they enable the introduction of acyl chloride functionality through direct carbon-hydrogen activation processes.

The exploration of electrophilic cyclization methodologies continues to be an active area of research, with studies demonstrating that various electrophiles can be successfully employed in quinoline synthesis. The ability to synthesize halogen-, selenium-, and sulfur-containing quinolines under mild reaction conditions has significant implications for the preparation of structurally diverse quinoline libraries. These methodologies are particularly relevant for the synthesis of compounds like this compound, where precise control over substitution patterns is essential.

Academic research also encompasses the investigation of quinoline derivatives as conjugates with other biologically active scaffolds. Studies have demonstrated the successful preparation of novel conjugates combining quinoline and thiazolidinone urea moieties, highlighting the potential for creating hybrid structures with enhanced biological activities. These investigations provide insights into the design principles for creating more effective therapeutic agents based on quinoline frameworks.

| Research Area | Key Methodologies | Academic Objectives |

|---|---|---|

| Synthetic Chemistry | Palladium-catalyzed acylation, electrophilic cyclization | Development of efficient synthetic routes |

| Medicinal Chemistry | Structure-activity relationship studies, bioconjugate synthesis | Discovery of therapeutic applications |

| Materials Science | Fluorescent probe development, polymer synthesis | Advanced materials applications |

The scope of current research extends to understanding the mechanistic aspects of quinoline reactivity, particularly in the context of metal-catalyzed transformations. Recent studies have employed kinetic isotope effect measurements to elucidate the rate-determining steps in palladium-catalyzed carbon-hydrogen activation processes involving quinoline substrates. These investigations reveal that carbon-hydrogen activation often represents the rate-determining step, providing valuable insights for optimizing reaction conditions and developing more efficient synthetic protocols.

Furthermore, academic research objectives include the exploration of quinoline derivatives as building blocks for the synthesis of complex natural products and pharmaceutically relevant compounds. The unique reactivity profile of this compound makes it particularly suitable for such applications, as the carbonyl chloride functionality enables facile coupling with various nucleophiles to construct amide bonds and other linkages essential for complex molecule synthesis.

Properties

IUPAC Name |

2-(4-butan-2-ylphenyl)-6-chloroquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2NO/c1-3-12(2)13-4-6-14(7-5-13)19-11-17(20(22)24)16-10-15(21)8-9-18(16)23-19/h4-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVZGCRSHMOLQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high efficiency and consistency in producing the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The quinoline ring can participate in redox reactions, altering the oxidation state of the molecule.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Substituent Variations in Quinoline Carbonyl Chlorides

The following table summarizes key structural and commercial differences between the target compound and analogous derivatives:

Key Observations

Substituent Position and Reactivity: The 6-chloro substituent in the target compound contrasts with the 7-chloro and 8-methyl groups in QY-3954. The mercapto (-SH) group in ST-6052 enables distinct reactivity (e.g., thiol-ene click chemistry), unlike the carbonyl chloride group in the target compound .

Core Heterocycle Differences: ST-6052 features a quinazolinone core instead of quinoline, altering conjugation and hydrogen-bonding capabilities. This structural shift impacts biological activity and solubility .

Salt vs. Neutral Forms: The hydrochloride salt of 6-ethyl-2-pyridinylquinoline-4-carbonyl chloride () likely improves aqueous solubility compared to the neutral target compound, which may require organic solvents for handling .

Biological Activity

Overview

2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride is a synthetic organic compound belonging to the quinoline family, characterized by its unique structure that includes a sec-butylphenyl group and a chloroquinoline moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its ability to interact with various molecular targets.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting normal transcription and replication processes.

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, modulating critical biochemical pathways.

- Reactive Group Activity : The carbonyl chloride functionality allows for nucleophilic substitution reactions, which can lead to the formation of various biologically active derivatives.

Antiviral Activity

Research indicates that compounds related to the quinoline structure, including derivatives of this compound, exhibit antiviral properties. For instance, analogues based on the quinoline scaffold have shown significant inhibitory effects against SARS-CoV-2, with effective concentrations (EC50) ranging from 2.6 to 11.3 μM while maintaining low cytotoxicity (CC50 > 100 μM) .

Anticancer Potential

The compound's ability to intercalate with DNA suggests potential anticancer applications. Studies have shown that similar quinoline derivatives can induce apoptosis in cancer cells through DNA damage and inhibition of cell cycle progression .

Antimicrobial Properties

Quinoline derivatives have also been explored for their antimicrobial activities. Compounds structurally related to this compound have demonstrated efficacy against various bacterial strains, making them candidates for further development as antimicrobial agents .

Table 1: Biological Activity Summary of Related Compounds

| Compound Name | EC50 (μM) | CC50 (μM) | Activity Type |

|---|---|---|---|

| 2-Phenylquinoline | 6 | 18 | Antiviral (SARS-CoV-2) |

| 7k | 1.41 | >30 | Antiviral (Helicase Inhibition) |

| 8k | 9.4 | >100 | Antiviral (Broad-spectrum) |

*Data indicates the effectiveness of various analogues in inhibiting viral replication while maintaining low toxicity levels.

Case Study: SARS-CoV-2 Inhibition

In a phenotypic screening assay conducted on a library of quinoline derivatives, several compounds demonstrated promising antiviral activity against SARS-CoV-2. Notably, those with specific modifications at the C-4 position exhibited enhanced efficacy, suggesting that structural optimization can significantly influence biological activity .

Q & A

Q. What are the key synthetic routes for 2-(4-sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride?

The synthesis typically involves a multi-step approach:

- Quinoline core formation : Friedländer or Gould-Jacobs cyclization to construct the quinoline ring.

- Substituent introduction : Chlorination at position 6 via electrophilic aromatic substitution (e.g., Cl₂/FeCl₃) and coupling of the 4-sec-butylphenyl group using Suzuki-Miyaura cross-coupling (Pd catalysts, aryl boronic acids) .

- Carbonyl chloride activation : Conversion of a carboxylic acid intermediate to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions .

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Cyclization | AcOH, 120°C, 12h | 60-75% |

| Chlorination | Cl₂, FeCl₃, DCM, 0°C | 85-90% |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 70-80% |

| Acyl Chloride Formation | SOCl₂, reflux, 4h | >95% |

Q. How is the compound characterized spectroscopically?

- NMR : ¹H/¹³C NMR confirms substituent positions and regiochemistry (e.g., aromatic protons at δ 7.2-8.5 ppm, sec-butyl CH₃ at δ 1.2-1.4 ppm) .

- X-ray Crystallography : Resolves absolute configuration and torsional angles (e.g., dihedral angle between quinoline and phenyl rings ≈ 45°) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 388.09) .

Q. What are standard reaction conditions for nucleophilic acyl substitution?

The carbonyl chloride group reacts with amines, alcohols, or thiols under mild conditions:

- Solvents : Anhydrous THF or DCM.

- Bases : Triethylamine (TEA) or DMAP to scavenge HCl.

- Temperature : 0–25°C to minimize side reactions (e.g., hydrolysis to carboxylic acid) .

Advanced Questions

Q. How can reaction yields be optimized in multi-step syntheses?

- Design of Experiments (DoE) : Screen temperature, catalyst loading, and solvent polarity for Suzuki coupling. For example, DME/H₂O (4:1) with 5 mol% Pd(PPh₃)₄ maximizes coupling efficiency .

- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to sequester water during acyl chloride formation .

- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity .

Q. How to resolve contradictions in proposed reaction mechanisms?

- Kinetic Studies : Monitor intermediate formation via in-situ IR or HPLC. For example, track Cl⁻ release during acyl chloride formation .

- Isotopic Labeling : Use ¹⁸O-labeled H₂O to distinguish hydrolysis pathways .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) assess transition-state energies for competing pathways .

Q. What computational tools predict the compound’s reactivity?

- Molecular Dynamics (MD) : Simulate solvent effects on nucleophilic attack (e.g., polar aprotic solvents stabilize transition states) .

- Docking Studies : Evaluate binding affinity with biological targets (e.g., enzyme active sites) using AutoDock Vina .

- Electronic Structure Analysis : Natural Bond Orbital (NBO) analysis identifies electrophilic hotspots (e.g., carbonyl carbon) .

Data Contradictions and Solutions

- Contradiction : Conflicting reports on optimal chlorination conditions (Cl₂ vs. NCS).

- Contradiction : Discrepancies in X-ray vs. NMR-determined dihedral angles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.